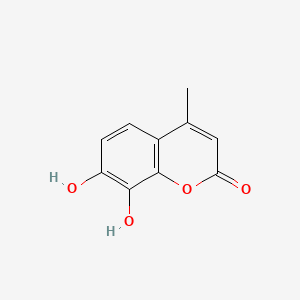

7,8-Dihydroxy-4-méthylcoumarine

Vue d'ensemble

Description

La 7,8-Dihydroxy-4-méthylcoumarine est un composé phénolique appartenant à la famille des coumarines. Les coumarines se caractérisent par leurs cycles benzène et α-pyrone fusionnés. La this compound est connue pour ses activités biologiques significatives, notamment ses propriétés anti-inflammatoires, antioxydantes et neuroprotectrices .

Applications De Recherche Scientifique

7,8-Dihydroxy-4-methylcoumarin has a wide range of scientific research applications:

- Chemistry: It is used as a catalyst in various chemical reactions, including the synthesis of 1,4-disubstituted-1,2,3-triazoles .

- Biology: It has been studied for its neuroprotective effects and its role in promoting neurogenesis .

- Medicine: It exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for treating various inflammatory and oxidative stress-related conditions .

- Industry: It is used in the production of pharmaceuticals, agrochemicals, and industrial dyes .

Mécanisme D'action

Target of Action

The primary targets of 7,8-Dihydroxy-4-methylcoumarin (DHMC) are the hippocalcin and VEGF genes . Hippocalcin is a neuronal calcium-sensor protein that buffers intracellular calcium and prevents calcium-induced cell death . VEGF, or Vascular Endothelial Growth Factor, is a signal protein that stimulates the formation of blood vessels .

Mode of Action

DHMC interacts with its targets by regulating their expression. It inhibits glutamate-induced depletion of hippocalcin, thereby protecting neurons against cell death . Additionally, DHMC increases the gene expression levels of VEGF .

Biochemical Pathways

DHMC affects several biochemical pathways. It prevents glutamate-induced toxicity by scavenging free radicals . This antioxidant effect of DHMC inhibits glutamate-induced glutathione depletion and generation of reactive oxygen species . Moreover, the increased expression of VEGF by DHMC is correlated with reduced fasting glucose levels .

Pharmacokinetics

Coumarins, the class of compounds to which dhmc belongs, are known for their high bioavailability, low molecular weight, and simple synthesis processes

Result of Action

The action of DHMC results in several molecular and cellular effects. It reduces fasting blood glucose levels and provides neuroprotection by increasing hippocalcin expression . Moreover, it has been associated with anxiolytic behavior in mice .

Action Environment

The action, efficacy, and stability of DHMC can be influenced by environmental factors. For instance, physical activity has been shown to enhance the anxiolytic effect of DHMC . .

Analyse Biochimique

Biochemical Properties

7,8-Dihydroxy-4-methylcoumarin plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It exhibits strong free radical scavenging properties, which contribute to its antioxidant activity . The compound interacts with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to the downregulation of pro-inflammatory mediators . Additionally, 7,8-Dihydroxy-4-methylcoumarin has been shown to increase the expression of neurotrophic factors like VEGF, which is associated with reduced fasting blood glucose levels .

Cellular Effects

7,8-Dihydroxy-4-methylcoumarin exerts various effects on different cell types and cellular processes. In neuronal cells, it provides neuroprotection by increasing the expression of hippocalcin, a protein that buffers intracellular calcium and prevents calcium-induced cell death . The compound also influences cell signaling pathways, such as the VEGF pathway, which is involved in neurogenesis and glucose metabolism . Furthermore, 7,8-Dihydroxy-4-methylcoumarin has been shown to reduce fasting blood glucose levels and exhibit anxiolytic effects in animal models .

Molecular Mechanism

The molecular mechanism of 7,8-Dihydroxy-4-methylcoumarin involves its interaction with various biomolecules and enzymes. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative stress . It inhibits the activity of COX-2 and iNOS, leading to a reduction in the production of pro-inflammatory mediators . Additionally, 7,8-Dihydroxy-4-methylcoumarin modulates gene expression by increasing the levels of neurotrophic factors like VEGF, which promotes neurogenesis and glucose metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,8-Dihydroxy-4-methylcoumarin have been observed to change over time. The compound has shown stability during short-term studies, maintaining its antioxidant and neuroprotective properties . Long-term studies are needed to assess its stability and potential degradation over extended periods. In in vivo studies, 7,8-Dihydroxy-4-methylcoumarin has demonstrated sustained neuroprotective effects and reduced fasting blood glucose levels over a 29-day treatment period .

Dosage Effects in Animal Models

The effects of 7,8-Dihydroxy-4-methylcoumarin vary with different dosages in animal models. At lower doses, the compound has been shown to reduce fasting blood glucose levels and exhibit anxiolytic effects Higher doses may lead to potential toxic or adverse effects, although specific threshold effects and toxicity data are limited

Metabolic Pathways

7,8-Dihydroxy-4-methylcoumarin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to influence glucose metabolism by increasing the expression of VEGF, which is associated with reduced fasting blood glucose levels . Additionally, 7,8-Dihydroxy-4-methylcoumarin exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .

Transport and Distribution

The transport and distribution of 7,8-Dihydroxy-4-methylcoumarin within cells and tissues involve interactions with transporters and binding proteins. The compound’s high bioavailability and low molecular weight facilitate its distribution across cellular membranes

Subcellular Localization

7,8-Dihydroxy-4-methylcoumarin is localized within various subcellular compartments, where it exerts its biological effects. The compound’s antioxidant properties are primarily observed in the cytoplasm, where it scavenges free radicals and protects cells from oxidative damage . Additionally, its interaction with neurotrophic factors like VEGF suggests potential localization within the nucleus, where it may influence gene expression and promote neurogenesis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 7,8-Dihydroxy-4-méthylcoumarine peut être synthétisée par diverses méthodes. Une méthode efficace implique l'utilisation de la this compound comme agent chélatant bidentate O,O avec de l'acétate de cuivre(II) monohydraté dans un rapport molaire de 2 : 1. Ce système catalytique est utilisé pour la synthèse par clic de 1,4-disubstitués-1,2,3-triazoles dans des conditions douces . La réaction est effectuée en phase aqueuse à température ambiante et peut être accélérée par sonication ou par augmentation de la température de réaction.

Méthodes de production industrielle : La production industrielle de la this compound implique généralement l'utilisation de matières premières disponibles dans le commerce à faible coût. Le processus est évolutif et peut être réalisé en grandes quantités .

Analyse Des Réactions Chimiques

Types de réactions : La 7,8-Dihydroxy-4-méthylcoumarine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Elle peut subir des réactions de substitution pour former divers dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les anhydrides d'acide et les halogénoalcanes sont couramment utilisés.

Principaux produits :

- Monoacétylé 8-acétoxy-4-méthylcoumarine

- 7,8-Diacétoxy-4-méthylcoumarine

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications en recherche scientifique :

- Chimie : Elle est utilisée comme catalyseur dans diverses réactions chimiques, notamment la synthèse de 1,4-disubstitués-1,2,3-triazoles .

- Biologie : Elle a été étudiée pour ses effets neuroprotecteurs et son rôle dans la promotion de la neurogenèse .

- Médecine : Elle présente des propriétés anti-inflammatoires et antioxydantes, ce qui en fait un candidat potentiel pour le traitement de diverses affections inflammatoires et liées au stress oxydatif .

- Industrie : Elle est utilisée dans la production de produits pharmaceutiques, d'agrochimiques et de colorants industriels .

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies :

- Action anti-inflammatoire : Elle inhibe l'expression de cytokines pro-inflammatoires et d'enzymes telles que la synthase inductible d'oxyde nitrique et la cyclooxygénase-2 .

- Action antioxydante : Elle élimine les radicaux libres et réduit le stress oxydatif en régulant à la hausse les enzymes antioxydantes .

- Action neuroprotectrice : Elle favorise la neurogenèse et améliore l'expression des facteurs neurotrophiques .

Comparaison Avec Des Composés Similaires

La 7,8-Dihydroxy-4-méthylcoumarine peut être comparée à d'autres composés similaires tels que :

- 7,8-Diacétoxy-4-méthylcoumarine

- 7-Hydroxy-4-méthylcoumarine

- 8-Acétoxy-4-méthylcoumarine

Unicité : La this compound est unique en raison de ses deux groupes hydroxyles aux positions 7 et 8, qui contribuent à ses activités biologiques puissantes. Ses dérivés, tels que la 7,8-Diacétoxy-4-méthylcoumarine, présentent des propriétés anti-inflammatoires améliorées .

Propriétés

IUPAC Name |

7,8-dihydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-4-8(12)14-10-6(5)2-3-7(11)9(10)13/h2-4,11,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQBYMPNIJXFNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175295 | |

| Record name | 7,8-Dihydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-77-9 | |

| Record name | 7,8-Dihydroxy-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydroxy-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyldaphnetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyldaphnetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Dihydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dihydroxy-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

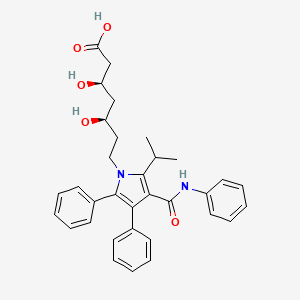

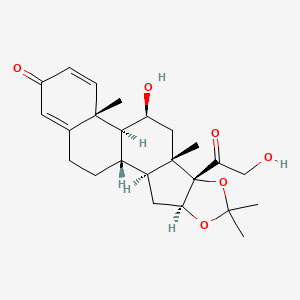

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.